(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Catalog No.
S873943
CAS No.
1159598-21-6
M.F
C15H28N2O5
M. Wt
316.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

CAS Number

1159598-21-6

Product Name

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

IUPAC Name

ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1

InChI Key

TXCFQKQBPSGAKK-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral piperazine derivative characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl substituent. Its molecular formula is C12H22N2O4C_{12}H_{22}N_2O_4 with a molecular weight of approximately 258.32 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 68 to 70 °C and exhibits slight solubility in chloroform and methanol .

There is no scientific literature available on the mechanism of action of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. As mentioned earlier, it is likely a precursor molecule and may not have a direct biological effect.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
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Building Block for Functionalized Piperazines

Piperazines are a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. They are prevalent in many biologically active molecules and find applications in medicinal chemistry []. (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine serves as a valuable building block due to the presence of the following functional groups:

  • Two Boc (tert-Butoxycarbonyl) protecting groups: These groups are attached to the nitrogen atoms of the piperazine ring and can be selectively removed under specific conditions to reveal reactive amine functionalities.
  • (R)-configured hydroxymethyl group: The chiral hydroxyl group provides a site for further functionalization, allowing researchers to introduce various chemical moieties with desired stereochemistry.
, primarily due to its functional groups. Key reactions include:

  • Hydrolysis: The Boc groups can be removed under acidic or basic conditions, yielding the corresponding amine derivative.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing further functionalization.
  • Coupling Reactions: It can serve as a building block for coupling with other reactive species, facilitating the synthesis of more complex molecules.

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine has shown potential biological activity. It serves as a precursor in the synthesis of phosphoinositide 3-kinase inhibitors, which are being investigated for their therapeutic effects in rheumatoid arthritis. Additionally, derivatives of this compound have been explored for their antimalarial and anti-tuberculosis properties, highlighting its significance in medicinal chemistry .

The synthesis of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the following steps:

  • Starting Materials: Begin with piperazine or its derivatives.
  • Boc Protection: React the piperazine with Boc anhydride to introduce the tert-butoxycarbonyl groups at the nitrogen atoms.
  • Hydroxymethylation: Introduce the hydroxymethyl group through a reaction with formaldehyde or similar reagents under controlled conditions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

The primary applications of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine include:

  • Pharmaceutical Development: It is utilized as a building block for synthesizing various biologically active compounds.
  • Research Tool: Its derivatives are employed in studies aimed at understanding disease mechanisms and developing new therapeutic agents.

Interaction studies involving (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically focus on its binding affinity and efficacy as a substrate or inhibitor in biochemical pathways. Research has indicated that its derivatives can interact with specific enzymes related to metabolic pathways, thereby influencing pharmacological outcomes in disease models .

Several compounds share structural similarities with (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
(R)-1-Boc-3-hydroxymethylpiperazine278788-66-2Single Boc group; less steric hindrance
(S)-1-Boc-2-hydroxymethylpiperazine1030377-21-9Different stereochemistry; single Boc group
(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate169448-87-7Contains carboxylate functionality
(R)-1-Boc-piperazine-3-carboxylic acid192330-11-3Carboxylic acid functionality

The uniqueness of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine lies in its dual Boc protection and specific hydroxymethyl substitution pattern, which provides distinct reactivity and potential biological activity compared to these similar compounds .

XLogP3

1.2

Dates

Modify: 2023-08-16

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